molecular formula C20H15N3S B15121679 2-Phenyl-3-((3-pyridinylmethyl)thio)quinoxaline

2-Phenyl-3-((3-pyridinylmethyl)thio)quinoxaline

Cat. No.: B15121679
M. Wt: 329.4 g/mol
InChI Key: NREFZJKCZUVKDD-UHFFFAOYSA-N
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Description

2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid and a suitable quinoxaline derivative.

    Attachment of the Pyridin-3-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated quinoxaline derivative with a pyridin-3-ylmethylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline core or the pyridine ring, leading to partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenated quinoxaline derivatives and nucleophiles such as thiols or amines are used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Reduced Quinoxalines: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline stands out due to its unique combination of a quinoxaline core with a pyridin-3-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H15N3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-phenyl-3-(pyridin-3-ylmethylsulfanyl)quinoxaline

InChI

InChI=1S/C20H15N3S/c1-2-8-16(9-3-1)19-20(24-14-15-7-6-12-21-13-15)23-18-11-5-4-10-17(18)22-19/h1-13H,14H2

InChI Key

NREFZJKCZUVKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCC4=CN=CC=C4

Origin of Product

United States

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